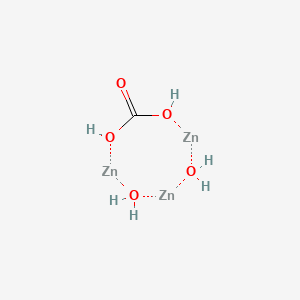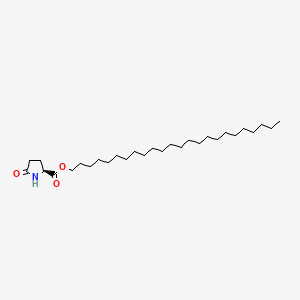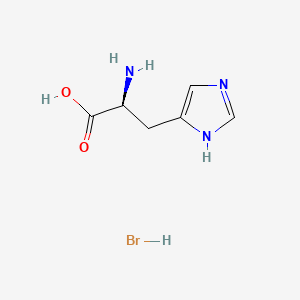
(Carbonato(2-))dioxotrizinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Carbonato(2-))dioxotrizinc typically involves the reaction of zinc salts with carbonate sources under controlled conditions. One common method involves the reaction of zinc nitrate with sodium carbonate in an aqueous solution, followed by filtration and drying to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
(Carbonato(2-))dioxotrizinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zinc oxide and carbon dioxide.
Reduction: Reduction reactions can convert this compound to elemental zinc and other by-products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and reducing agents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions typically yield zinc oxide, while reduction reactions produce elemental zinc .
Aplicaciones Científicas De Investigación
(Carbonato(2-))dioxotrizinc has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various zinc-containing compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of zinc supplementation and treatment of zinc deficiency.
Mecanismo De Acción
The mechanism of action of (Carbonato(2-))dioxotrizinc involves its interaction with molecular targets and pathways in biological systems. Zinc ions released from the compound can bind to various enzymes and proteins, modulating their activity and function. This interaction plays a crucial role in processes such as enzyme catalysis, gene expression, and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
Zinc Carbonate: Similar to (Carbonato(2-))dioxotrizinc, zinc carbonate is used in various applications, including as a precursor for zinc oxide production.
Zinc Oxide: A widely used compound with applications in medicine, cosmetics, and materials science.
Zinc Acetate: Another zinc-containing compound with applications in dietary supplements and chemical synthesis.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other zinc compounds.
Propiedades
Número CAS |
37368-62-0 |
|---|---|
Fórmula molecular |
CH6O5Zn3 |
Peso molecular |
294.2 g/mol |
Nombre IUPAC |
carbonic acid;zinc;dihydrate |
InChI |
InChI=1S/CH2O3.2H2O.3Zn/c2-1(3)4;;;;;/h(H2,2,3,4);2*1H2;;; |
Clave InChI |
JVHWCXBJQABNGJ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(O)O.O.O.[Zn].[Zn].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















